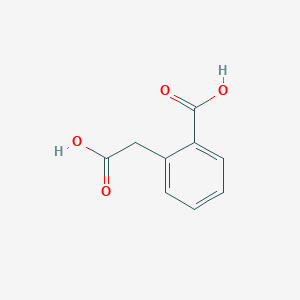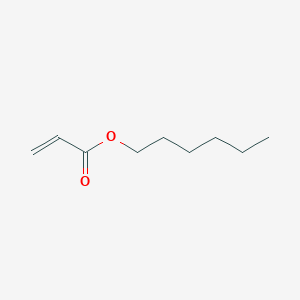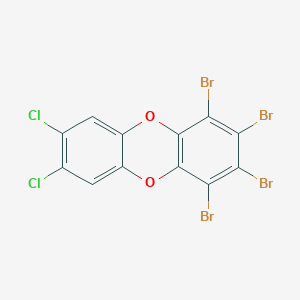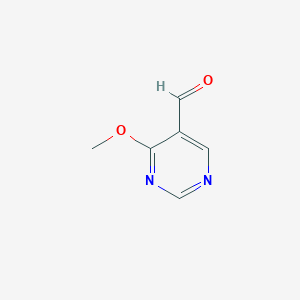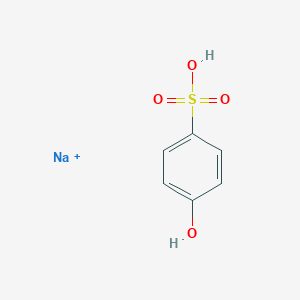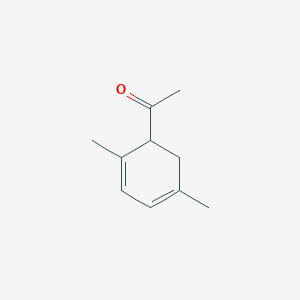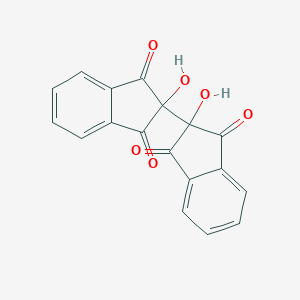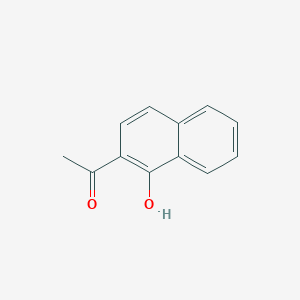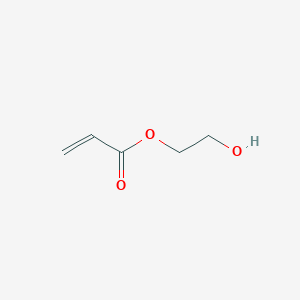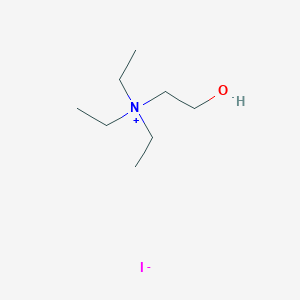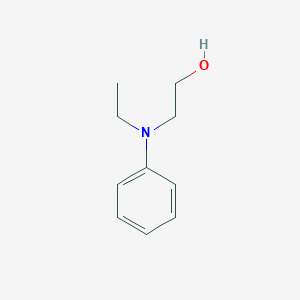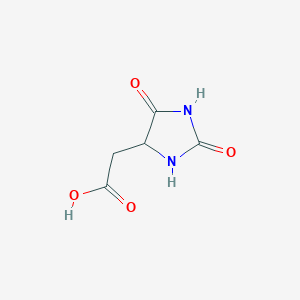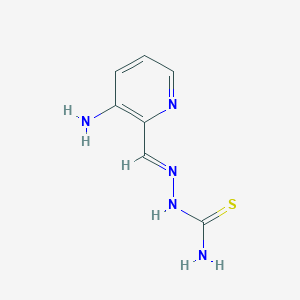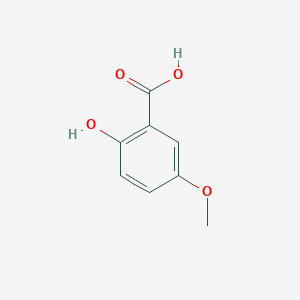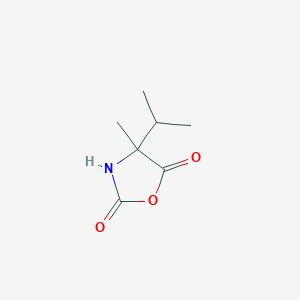
4-Isopropyl-4-methyloxazolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isopropyl-4-methyloxazolidine-2,5-dione, commonly known as IMOD, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. IMOD is a cyclic amino acid derivative that has been found to exhibit anti-inflammatory, immunomodulatory, and anticancer properties.
Mécanisme D'action
The exact mechanism of action of IMOD is not fully understood. However, it has been proposed that IMOD exerts its anti-inflammatory and immunomodulatory effects by inhibiting the NF-κB pathway. NF-κB is a transcription factor that regulates the expression of pro-inflammatory cytokines. IMOD has been shown to inhibit the activation of NF-κB and thereby reduce the production of pro-inflammatory cytokines. IMOD has also been found to modulate the immune response by activating the PI3K/Akt pathway, which leads to the production of anti-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
IMOD has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also modulates the immune response by increasing the production of anti-inflammatory cytokines such as IL-10 and TGF-β. IMOD has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. IMOD has also been found to protect against oxidative stress and reduce the production of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
IMOD has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications and has been found to exhibit anti-inflammatory, immunomodulatory, and anticancer properties. However, there are also some limitations to using IMOD in lab experiments. It has a low solubility in water, which can make it difficult to work with. It also has a short half-life, which can make it challenging to study its pharmacokinetics.
Orientations Futures
There are several future directions for research on IMOD. One area of research is to further investigate its mechanism of action. Although it has been proposed that IMOD exerts its effects by inhibiting the NF-κB pathway and activating the PI3K/Akt pathway, the exact mechanism is not fully understood. Another area of research is to study the pharmacokinetics of IMOD and develop more effective delivery methods. Additionally, further research is needed to investigate the potential therapeutic applications of IMOD in various diseases, including inflammatory disorders and cancer.
Méthodes De Synthèse
IMOD can be synthesized through a multistep process starting from L-proline. The first step involves the protection of the amino group of L-proline with tert-butoxycarbonyl (Boc) group. The protected L-proline is then reacted with isobutyraldehyde to form the corresponding imine. The imine is reduced with sodium borohydride to give the corresponding amine, which is then cyclized in the presence of acetic anhydride to form IMOD. The final step involves the deprotection of the Boc group to obtain pure IMOD.
Applications De Recherche Scientifique
IMOD has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, immunomodulatory, and anticancer properties. IMOD has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also modulates the immune response by increasing the production of anti-inflammatory cytokines such as IL-10 and TGF-β. IMOD has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Propriétés
Numéro CAS |
138142-01-5 |
|---|---|
Nom du produit |
4-Isopropyl-4-methyloxazolidine-2,5-dione |
Formule moléculaire |
C7H11NO3 |
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
4-methyl-4-propan-2-yl-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C7H11NO3/c1-4(2)7(3)5(9)11-6(10)8-7/h4H,1-3H3,(H,8,10) |
Clé InChI |
OKQPWIQNBZVOCH-UHFFFAOYSA-N |
SMILES |
CC(C)C1(C(=O)OC(=O)N1)C |
SMILES canonique |
CC(C)C1(C(=O)OC(=O)N1)C |
Synonymes |
2,5-Oxazolidinedione,4-methyl-4-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



